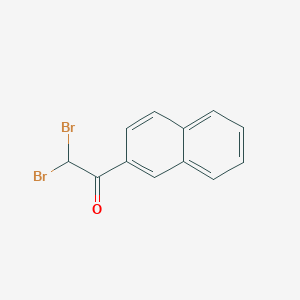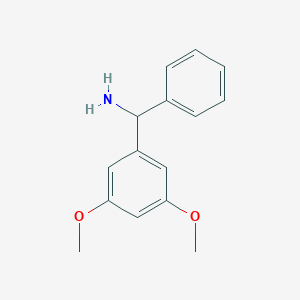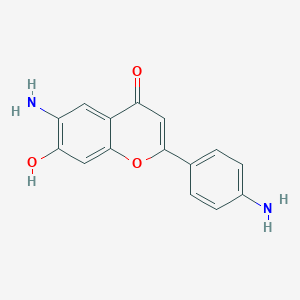
4-N-phenylpyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-phenylpyrimidine-2,4,6-triamine, also known as PPT, is a synthetic compound that has been extensively studied for its potential use in scientific research. PPT is a member of the pyrimidine family and is a potent inhibitor of certain enzymes involved in the regulation of cell growth and proliferation.
Scientific Research Applications
4-N-phenylpyrimidine-2,4,6-triamine has been extensively studied for its potential use in scientific research. One of the main applications of this compound is as an inhibitor of certain enzymes involved in the regulation of cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDK activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
In addition to its use as a CDK inhibitor, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of certain enzymes involved in the formation of beta-amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease. This compound has also been shown to protect dopaminergic neurons from oxidative stress, which is a key factor in the development of Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-N-phenylpyrimidine-2,4,6-triamine involves the inhibition of certain enzymes involved in the regulation of cell growth and proliferation. Specifically, this compound inhibits the activity of CDKs, which are key regulators of the cell cycle. By inhibiting CDK activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
This compound has also been shown to inhibit the activity of certain enzymes involved in the formation of beta-amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease. This compound has been shown to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid plaques, and glycogen synthase kinase-3beta (GSK-3beta), which is involved in the formation of neurofibrillary tangles.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK activity. This compound has also been shown to inhibit the activity of certain enzymes involved in the formation of beta-amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease. This compound has been shown to inhibit the activity of beta-secretase and GSK-3beta, which are involved in the formation of beta-amyloid plaques and neurofibrillary tangles, respectively.
Advantages and Limitations for Lab Experiments
One advantage of using 4-N-phenylpyrimidine-2,4,6-triamine in lab experiments is its potency as a CDK inhibitor. This compound has been shown to be a more potent inhibitor of CDK activity than other CDK inhibitors currently in use. Another advantage of using this compound is its specificity for CDKs. This compound has been shown to selectively inhibit CDK activity without affecting the activity of other kinases.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations. Another limitation of using this compound is its potential off-target effects. This compound has been shown to inhibit the activity of other kinases at high concentrations, which could lead to unintended effects in lab experiments.
Future Directions
There are several future directions for the study of 4-N-phenylpyrimidine-2,4,6-triamine. One future direction is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another future direction is the investigation of the potential use of this compound in combination with other therapies for the treatment of cancer and neurodegenerative diseases.
Another future direction is the investigation of the potential use of this compound as a tool for studying the role of CDKs in cell cycle regulation and other cellular processes. This compound could be used to selectively inhibit CDK activity in specific cell types or at specific stages of the cell cycle, allowing for the investigation of the role of CDKs in these processes.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of certain enzymes involved in the regulation of cell growth and proliferation, making it a promising candidate for the treatment of cancer and neurodegenerative diseases. While there are limitations to its use in lab experiments, this compound remains an important tool for investigating the role of CDKs in cellular processes and for developing more potent and selective CDK inhibitors.
Synthesis Methods
The synthesis of 4-N-phenylpyrimidine-2,4,6-triamine involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate followed by cyclization with urea. The resulting compound is then reduced with hydrogen gas to yield this compound. The purity of the final product is typically verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Properties
| 17419-08-8 | |
Molecular Formula |
C10H11N5 |
Molecular Weight |
201.23 g/mol |
IUPAC Name |
4-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H11N5/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h1-6H,(H5,11,12,13,14,15) |
InChI Key |
XWBNHTPDQLDGES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N |
synonyms |
N4-phenyl-pyrimidine-2,4,6-triamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B173635.png)
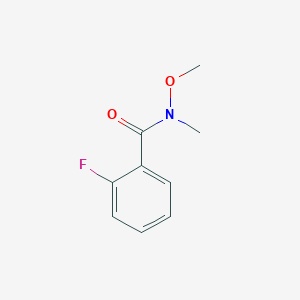

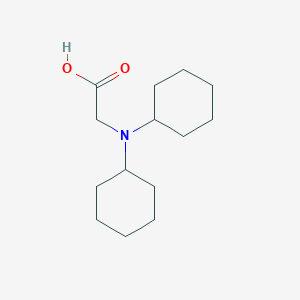

![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)

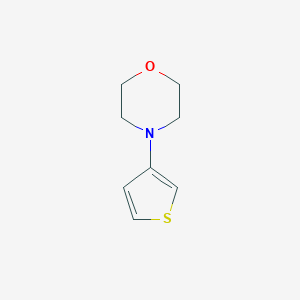
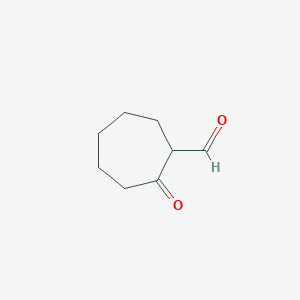
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine](/img/structure/B173654.png)
